Benzyl 4-chloro[1]benzothieno[3,2-d]pyrimidin-2-yl sulfide
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Overview
Description
Benzyl 4-chloro1benzothieno[3,2-d]pyrimidin-2-yl sulfide is a heterocyclic compound that belongs to the class of thienopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-chloro1benzothieno[3,2-d]pyrimidin-2-yl sulfide typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors through [3+3], [4+2], or [5+1] cyclization processes or domino reactions . The reaction conditions often involve the use of sulfur-containing reagents and halogenated intermediates .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzyl 4-chloro1benzothieno[3,2-d]pyrimidin-2-yl sulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.
Substitution: Nucleophilic substitution reactions can replace the chloro group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Benzyl 4-chloro1benzothieno[3,2-d]pyrimidin-2-yl sulfide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzyl 4-chloro1benzothieno[3,2-d]pyrimidin-2-yl sulfide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of cyclin-dependent kinases (CDKs) or other key proteins involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Thienopyrimidines: Compounds with similar thienopyrimidine scaffolds, such as pyrazolo[3,4-d]pyrimidines and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines.
Benzothiophenes: Compounds with benzothiophene cores, which share structural similarities and biological activities.
Uniqueness
Benzyl 4-chloro1benzothieno[3,2-d]pyrimidin-2-yl sulfide is unique due to its specific combination of functional groups and its potential for diverse chemical modifications. This uniqueness allows for the exploration of new chemical space and the development of novel compounds with enhanced properties.
Properties
IUPAC Name |
2-benzylsulfanyl-4-chloro-[1]benzothiolo[3,2-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClN2S2/c18-16-15-14(12-8-4-5-9-13(12)22-15)19-17(20-16)21-10-11-6-2-1-3-7-11/h1-9H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSJYLFQWSONPLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NC3=C(C(=N2)Cl)SC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClN2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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